N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-1H-indole-3-carboxamide
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and an indole moiety. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-1H-indole-3-carboxamide involves several steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline core through cyclization.
Industrial Production Methods
the use of green chemistry principles, such as employing environmentally friendly catalysts like triflic acid absorbed on silica, has been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar isoquinoline core but lacks the indole moiety.
1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a similar methoxyphenyl group but differs in its overall structure.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-1H-indole-3-carboxamide is unique due to its combination of an isoquinoline core with an indole moiety, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C28H27N3O6 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C28H27N3O6/c1-34-22-10-9-16(11-23(22)35-2)27-19-14-25(37-4)24(36-3)12-17(19)13-26(32)31(27)30-28(33)20-15-29-21-8-6-5-7-18(20)21/h5-12,14-15,27,29H,13H2,1-4H3,(H,30,33) |
InChI Key |
OKJVKFJFIOQVCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2NC(=O)C4=CNC5=CC=CC=C54)OC)OC)OC |
Origin of Product |
United States |
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